2-(2-chloro-6-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
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Overview
Description
2-(2-chloro-6-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone is a synthetic organic compound that features a complex molecular structure. This compound is characterized by the presence of a chloro-fluorophenyl group, a triazole ring, and an azetidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-6-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Azetidine Ring Formation: This step might involve cyclization reactions under specific conditions.
Final Coupling: The final step would involve coupling the triazole and azetidine intermediates with the chloro-fluorophenyl group under controlled conditions.
Industrial Production Methods
Industrial production of such compounds would typically involve optimization of the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or triazole rings.
Reduction: Reduction reactions might target the azetidine ring or the carbonyl group.
Substitution: Halogen substitution reactions could occur at the chloro or fluoro positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its unique structure.
Industry: Use in the synthesis of advanced materials or pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
- 2-(2-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone
Uniqueness
The presence of both chloro and fluoro substituents in 2-(2-chloro-6-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone may confer unique chemical and biological properties, such as increased reactivity or enhanced binding affinity to biological targets.
Biological Activity
The compound 2-(2-chloro-6-fluorophenyl)-1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidin-1-yl)ethanone has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and neuroprotective activities, supported by data tables and case studies.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a chloro-fluorophenyl moiety and a triazole ring, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. The structure-activity relationship (SAR) indicates that modifications in the phenyl and triazole rings significantly influence antimicrobial efficacy.
The compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values comparable to standard antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may inhibit cell proliferation in various cancer cell lines.
These findings suggest a promising role for this compound in cancer therapy, particularly due to its ability to induce apoptosis in cancer cells.
Neuroprotective Effects
Neuroprotective properties have been observed in animal models, where the compound showed a reduction in neurodegeneration markers.
Case Study:
In a study involving transgenic mouse models of Alzheimer's disease, treatment with the compound resulted in decreased levels of amyloid-beta plaques and improved cognitive function scores compared to untreated controls . This suggests potential applications in neurodegenerative diseases.
The exact mechanism of action remains under investigation. However, preliminary studies suggest that the compound may stabilize microtubules and inhibit tubulin polymerization, which is critical for cell division and function . This action is particularly relevant in both cancer and neurodegenerative contexts.
Properties
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-1-[3-(4-phenyltriazol-1-yl)azetidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN4O/c20-16-7-4-8-17(21)15(16)9-19(26)24-10-14(11-24)25-12-18(22-23-25)13-5-2-1-3-6-13/h1-8,12,14H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGDBHNGEYGNUMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=C(C=CC=C2Cl)F)N3C=C(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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